molecular formula C9H19Cl B13174219 3-(Chloromethyl)-3-ethyl-2-methylpentane

3-(Chloromethyl)-3-ethyl-2-methylpentane

Cat. No.: B13174219
M. Wt: 162.70 g/mol
InChI Key: IUZPSJRHPCNYII-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-3-ethyl-2-methylpentane is an organic compound that belongs to the class of organochlorides It is characterized by the presence of a chloromethyl group (-CH2Cl) attached to a pentane backbone with additional ethyl and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-3-ethyl-2-methylpentane can be achieved through several methods. One common approach involves the chloromethylation of 3-ethyl-2-methylpentane using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, and the chloromethyl group is introduced via electrophilic substitution.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chloromethylation reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions. The use of microwave irradiation has also been explored to enhance reaction rates and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-3-ethyl-2-methylpentane undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of alcohols, amines, or thioethers, respectively.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the chloromethyl group can yield hydrocarbons, typically using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH), ammonia (NH3), thiols (R-SH)

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

Major Products Formed

    Substitution: Alcohols, amines, thioethers

    Oxidation: Alcohols, carboxylic acids

    Reduction: Hydrocarbons

Scientific Research Applications

3-(Chloromethyl)-3-ethyl-2-methylpentane has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of drug precursors.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-3-ethyl-2-methylpentane involves its reactivity as an electrophile due to the presence of the chloromethyl group. This electrophilic nature allows it to participate in various substitution reactions, where nucleophiles attack the carbon atom bonded to the chlorine. The molecular targets and pathways involved depend on the specific reactions and applications, but generally, the compound’s reactivity is driven by the electrophilic carbon center.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)pentane: Lacks the additional ethyl and methyl substituents, making it less sterically hindered.

    3-(Chloromethyl)-3-methylpentane: Similar structure but without the ethyl group, affecting its reactivity and steric properties.

    3-(Chloromethyl)-3-ethylhexane: Contains an additional carbon in the backbone, altering its physical and chemical properties.

Uniqueness

3-(Chloromethyl)-3-ethyl-2-methylpentane is unique due to its specific combination of substituents, which influence its steric and electronic properties. This uniqueness makes it a valuable compound for specific synthetic applications where these properties are advantageous.

Properties

Molecular Formula

C9H19Cl

Molecular Weight

162.70 g/mol

IUPAC Name

3-(chloromethyl)-3-ethyl-2-methylpentane

InChI

InChI=1S/C9H19Cl/c1-5-9(6-2,7-10)8(3)4/h8H,5-7H2,1-4H3

InChI Key

IUZPSJRHPCNYII-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CCl)C(C)C

Origin of Product

United States

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